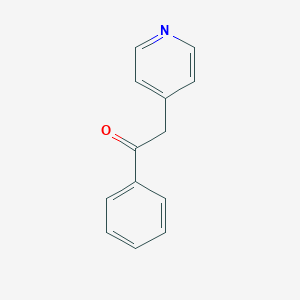

1-Phenyl-2-(pyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACULMSXMKICJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301813 | |

| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-55-9 | |

| Record name | 1-Phenyl-2-(4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146504 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-(4-PYRIDINYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The synthesis of 1-Phenyl-2-(pyridin-4-yl)ethanone can be achieved through several strategic pathways, each employing different precursors and reaction conditions. These methods leverage fundamental organic reactions to construct the target molecule's characteristic phenyl, ketone, and pyridine (B92270) moieties.

Condensation Reactions

Condensation reactions, particularly those of the Knoevenagel type, provide a viable, often two-step, route to this compound. This process typically begins with the condensation of 4-methylpyridine (B42270) (also known as 4-picoline) with benzaldehyde. This initial reaction, often conducted without a catalyst, yields the alcohol intermediate, 1-phenyl-2-(pyridin-4-yl)ethanol. researchgate.net

Subsequent oxidation of this alcohol intermediate is required to produce the final ketone. Various oxidizing agents can be employed for this transformation, converting the secondary alcohol into the corresponding carbonyl group to yield this compound.

Table 1: Two-Step Synthesis via Condensation and Oxidation

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Methylpyridine, Benzaldehyde | Heat, no catalyst | 1-Phenyl-2-(pyridin-4-yl)ethanol |

| 2 | 1-Phenyl-2-(pyridin-4-yl)ethanol | Oxidizing agent (e.g., PCC, KMnO₄) | This compound |

Nucleophilic Addition

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and represent a fundamental approach to synthesizing ketones like this compound. In this context, the reaction involves the attack of a nucleophile on an electrophilic carbonyl or nitrile carbon. The versatility of this method allows for different bond disconnections, where either the phenyl or the pyridylmethyl group acts as the nucleophile. A prime example of this strategy is the Grignard reaction. nih.gov

Grignard Reactions

The Grignard reaction offers a powerful method for forming carbon-carbon bonds. nih.gov For the synthesis of this compound, two primary Grignard pathways can be envisioned.

The first pathway involves the reaction of benzylmagnesium chloride (a Grignard reagent prepared from benzyl (B1604629) chloride) with isonicotinonitrile (4-cyanopyridine). The nucleophilic benzyl group attacks the electrophilic carbon of the nitrile. Subsequent acidic hydrolysis of the resulting imine intermediate yields the desired ketone.

Alternatively, one could prepare a Grignard reagent from 4-(chloromethyl)pyridine (B78701) and react it with benzonitrile. In this case, the pyridylmethyl nucleophile adds to the nitrile group of benzonitrile, which upon hydrolysis, also affords this compound. These reactions must be carried out in anhydrous solvents like diethyl ether or THF to prevent the highly basic Grignard reagent from being quenched by protons. mdpi.com

Table 2: Proposed Synthesis via Grignard Reaction

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product |

| Benzylmagnesium chloride | Isonicotinonitrile | 1. Anhydrous Ether/THF; 2. H₃O⁺ | This compound |

| Benzonitrile | 4-(Chloromethyl)pyridine Magnesium | 1. Anhydrous Ether/THF; 2. H₃O⁺ | This compound |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation on the pyridine ring is generally challenging. The pyridine nitrogen is a Lewis base that complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic aromatic substitution. youtube.comacs.org Furthermore, acylation tends to occur at the nitrogen atom, forming a pyridinium (B92312) salt that is even more deactivated. youtube.com

However, an alternative Friedel-Crafts pathway is the acylation of 4-benzylpyridine (B57826). rsc.orgnih.gov In this approach, the phenyl ring of 4-benzylpyridine is the substrate for acylation. Using an acylating agent like acetyl chloride in the presence of a Lewis acid, the acetyl group is added to the phenyl ring. The methylene (B1212753) bridge of 4-benzylpyridine acts as an activating group, directing the acylation primarily to the ortho and para positions of the phenyl ring. While this produces a structural isomer, appropriate starting materials could be chosen to yield the target compound, for example, by acylating a different aromatic substrate with a pyridylacetyl chloride. A more direct, though often complex, strategy involves the intramolecular Friedel-Crafts acylation of a suitable precursor like 2-(2-(N-phenylamino)phenyl)acetic acid derivatives. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective palladium-catalyzed method for creating carbon-carbon bonds, particularly for linking aromatic rings. libretexts.org This reaction can be adapted to synthesize aryl ketones. mdpi.comnih.gov A plausible Suzuki route to this compound involves the coupling of an arylboronic acid with an acyl halide. researchgate.net

Specifically, the reaction could couple 4-pyridylboronic acid with phenylacetyl chloride. In this process, a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate facilitate the formation of the bond between the pyridine ring and the acyl group, yielding the target ketone. The mild conditions and high functional group tolerance of the Suzuki coupling make it an attractive method. nih.gov

Table 3: Proposed Synthesis via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 4-Pyridylboronic acid | Phenylacetyl chloride | Pd(PPh₃)₄, K₂CO₃ | This compound |

| Phenylboronic acid | 2-(Pyridin-4-yl)acetyl chloride | Pd(PPh₃)₄, K₂CO₃ | This compound |

Acetylation Reactions

Acetylation reactions in this context primarily refer to the introduction of an acetyl group (CH₃CO-) onto a molecular scaffold. The most common method for this is the Friedel-Crafts acylation, as discussed previously. For instance, the acetylation of 4-benzylpyridine would involve reacting it with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.govfrontiersin.org

The reaction is catalyzed by a Lewis acid and results in the formation of an aryl ketone. The success of this reaction on the 4-benzylpyridine substrate depends on the preferential acetylation of the phenyl ring over the pyridine ring. The choice of catalyst and reaction conditions is crucial to optimize the yield of the desired acetylated product and minimize side reactions.

Cyclization Reactions involving Pyridinyl and Quinazoline (B50416) Precursors

The synthesis of quinazoline derivatives, a class of compounds with significant biological activity, can be achieved through cyclization reactions. One approach involves the reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, to yield quinazolines. organic-chemistry.org Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles provide a route to quinazolines under mild conditions. organic-chemistry.org Another strategy for quinazoline synthesis involves the annulation of anthranilic esters with N-pyridyl ureas, a process that proceeds without the need for metal catalysts and affords good to moderate yields. nih.gov This method is notable for its scalability and tolerance of various functional groups. nih.gov

The formation of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been successfully achieved through the cyclocondensation of N-aryl-N'-pyridyl ureas, which are formed from the reaction of anthranilic esters and 1,1-dimethyl-3-(pyridin-2-yl) ureas. nih.gov This reaction demonstrates good functional group tolerance, although strong electron-withdrawing groups on the pyridine ring can hinder the cyclization step. nih.gov

A plausible reaction pathway for the formation of quinazolinones involves the acid-catalyzed intermolecular cyclization of N-(2-alkynylaryl)ureas. researchgate.net This transformation is typically catalyzed by triflic acid in a suitable solvent like dichloromethane (B109758). researchgate.net

Thioether Synthesis via Nucleophilic Substitution

Thioethers, particularly 4-pyrimidone-2-thioethers, are valuable precursors for densely functionalized pyrimidines found in many bioactive molecules. nih.gov A one-pot, two-stage condensation of S-alkylisothioureas with β-ketoesters provides a convenient route to these compounds. nih.govresearchgate.netrsc.org This method offers good to excellent yields and tolerates a wide range of functional groups under mild reaction conditions. nih.govresearchgate.netrsc.org The process involves a sequential base- and acid-mediated reaction, highlighting its operational flexibility. researchgate.net

Oxidation Reactions (e.g., with Selenium Dioxide and Pyridine)

Selenium dioxide (SeO2) is a versatile oxidizing agent for various organic transformations. adichemistry.com It is particularly effective in the oxidation of α-methylene groups adjacent to a carbonyl group, leading to the formation of 1,2-dicarbonyl compounds in what is known as the Riley oxidation. adichemistry.com For instance, acetophenone (B1666503) can be oxidized to oxo(phenyl)acetaldehyde using SeO2. adichemistry.com

In the context of heterocyclic synthesis, SeO2 can be used for the aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives at ambient temperature, with stoichiometric amounts of the reagent providing high yields. researchgate.net The oxidation of methyl groups attached to heterocyclic rings, such as methylpyridines and methylquinolines, to the corresponding aldehydes can also be achieved by heating with selenium(IV) oxide in a solvent like 1,4-dioxane. nih.gov

Advanced Synthetic Strategies

To further expand the synthetic utility of this compound and its derivatives, advanced strategies such as cross-coupling reactions, multi-component reactions, and the use of specialized synthons have been developed.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, the synthesis of 1-(4-thiophen-2-yl-phenyl)-ethanone can be achieved through the Suzuki coupling of 2-thiopheneboronic acid and 4'-chloroacetophenone, a reaction catalyzed by a palladium complex. chemicalbook.com

Furthermore, palladium catalysis has been instrumental in the development of novel methods for constructing stereochemically complex cyclic compounds. A hybrid palladium-catalyzed radical-polar crossover mechanism has been utilized for the 1,4-syn-addition to cyclic 1,3-dienes, allowing for the synthesis of 1,4-cis-disubstituted cyclic frameworks with high diastereoselectivity. nih.gov This strategy has been applied to the efficient synthesis of various bioactive molecules. nih.gov

Multi-component Reactions (MCRs) for Polycyclic Heterocycles and Bioactive Molecules

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net These reactions are particularly valuable for the construction of diverse heterocyclic scaffolds. researchgate.netrsc.org

One example is the one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles from the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886). mdpi.com Another MCR involves the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to produce furan-2(5H)-one derivatives. mdpi.com The use of tetronic acid as a precursor in MCRs has also been explored for the synthesis of various heterocycles. rsc.org

Utilizing 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis

1-Phenyl-2-thiocyanatoethanone is a highly reactive and versatile synthon for the synthesis of a wide range of heterocyclic compounds. tandfonline.comtandfonline.comresearchgate.net Its utility stems from the presence of a carbonyl group and a thiocyanate (B1210189) group, which can participate in various condensation, coupling, and substitution reactions. tandfonline.com This compound can be readily prepared by reacting a phenacyl halide with a thiocyanate salt under various conditions. tandfonline.com

The reactivity of 1-phenyl-2-thiocyanatoethanone has been exploited in the synthesis of numerous heterocyclic systems, including thiazoles and other sulfur-containing heterocycles with potential biological activity. tandfonline.comresearchgate.net For instance, it can undergo cyclization with various reagents to form fused heterocyclic structures. tandfonline.com

Interactive Data Tables

Table 1: Cyclization Reactions for Quinazoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-Aminobenzophenones, Benzylamines | Molecular Iodine | Quinazolines | Very Good | organic-chemistry.org |

| 2-Aminoaryl Alcohols, Ketones/Nitriles | Co(OAc)₂·4H₂O | Quinazolines | Good | organic-chemistry.org |

| Anthranilic Esters, N-pyridyl Ureas | None | 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones | Moderate to Good | nih.gov |

| N-(2-Alkynylaryl)ureas | Triflic Acid | Quinazolinones | Not specified | researchgate.net |

Table 2: Thioether Synthesis

| Starting Materials | Reagents | Product | Yield | Reference |

| S-Alkylisothioureas, β-Ketoesters | Base/Acid | 4-Pyrimidone-2-thioethers | Good to Excellent | nih.govresearchgate.netrsc.org |

Table 3: Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Reference |

| Acetophenone | Selenium Dioxide | Oxo(phenyl)acetaldehyde | adichemistry.com |

| 1,4-Dihydropyridines | Selenium Dioxide | Pyridines | researchgate.net |

| Methylpyridines/Methylquinolines | Selenium(IV) Oxide | Corresponding Aldehydes | nih.gov |

Table 4: Advanced Synthetic Strategies

| Strategy | Key Reagents/Catalyst | Product Type | Reference |

| Palladium-Catalyzed Cross-Coupling | Palladium Complex, Boronic Acids | Functionalized Aromatics | chemicalbook.com |

| Palladium-Catalyzed 1,4-syn-Addition | Palladium Catalyst | 1,4-cis-Disubstituted Cyclic Compounds | nih.gov |

| Multi-component Reaction | Aldehydes, Amines, etc. | Polycyclic Heterocycles | mdpi.commdpi.com |

| Synthon-Based Synthesis | 1-Phenyl-2-thiocyanatoethanone | Thiazoles, Fused Heterocycles | tandfonline.comtandfonline.comresearchgate.net |

Non-cyanide Methods for Substituted Isoquinolines via Aryne Intermediates

The construction of the isoquinoline (B145761) scaffold is a significant endeavor in medicinal chemistry. nih.gov Traditional methods often rely on harsh conditions. Modern synthetic strategies have explored the use of aryne intermediates to construct polysubstituted isoquinolines. organic-chemistry.org A notable non-cyanide approach involves the nickel(0)-catalyzed [2+2+2] cycloaddition of a 3,4-pyridyne with two alkyne molecules. clockss.org This method provides a highly atom-economic route to substituted isoquinolines. clockss.org

In this context, this compound can be envisioned as a precursor to a nucleophilic species. The enolate, generated by treating the ketone with a suitable base, could potentially react with a generated aryne intermediate. This reaction would form a new carbon-carbon bond, leading to an intermediate that, upon subsequent cyclization and dehydration, would yield a substituted isoquinoline without the use of toxic cyanide reagents. The feasibility of this specific transformation depends on the careful selection of the base and reaction conditions to favor the desired reaction pathway over potential side reactions.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound, this compound, while minimizing byproducts and ensuring operational safety.

Solvent Polarity Analysis

The choice of solvent is critical in chemical synthesis, as its polarity can significantly influence reaction rates and outcomes. For reactions involving charged intermediates or polar reagents, polar solvents are often preferred to facilitate dissolution and stabilize transition states. In the synthesis of ketone derivatives, a variety of solvents are employed. For instance, in Horner-Emmons coupling reactions to produce precursors for poly(p-phenylene vinylene) derivatives, solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are utilized. acs.org The selection depends on the specific reagents, such as the use of dry diethyl ether when a powerful reducing agent like lithium aluminum hydride is used. acs.org

Table 1: Solvent Usage in Analogous Synthetic Steps

| Reagent | Solvent | Purpose |

|---|---|---|

| Lithium Aluminum Hydride | Diethyl Ether (dry) | Reduction of an ester to an alcohol. acs.org |

| Potassium Hydride | Tetrahydrofuran (THF) | Deprotonation of an alcohol. acs.org |

Temperature Control

Temperature is a crucial parameter in chemical reactions, directly affecting reaction kinetics and selectivity. cetjournal.it Many synthetic procedures require precise temperature management to prevent the formation of byproducts or decomposition of reactants and products. For instance, some reactions are initiated at a reduced temperature, such as 0°C in an ice bath, before being allowed to proceed at room temperature or with heating. acs.org In the synthesis of a related ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the reaction is conducted at elevated temperatures, typically between 85°C and 100°C. google.com Subsequent purification steps, however, involve cooling (quenching) the mixture to temperatures as low as 0-5°C to induce crystallization and isolate the product. google.com This demonstrates that different stages of a synthesis may require vastly different temperature profiles for optimal results. cetjournal.itgoogle.com

Catalyst Selection (e.g., Triethylamine (B128534), Potassium Carbonate)

Catalysts are essential for accelerating reaction rates and enabling transformations that would otherwise be inefficient. Base catalysts are commonly used in the synthesis of ketone derivatives. For example, the synthesis of certain poly(p-phenylene vinylene) derivatives uses potassium hydroxide (B78521) (KOH) in triethylene glycol at high temperatures. acs.org In other syntheses, organic bases like triethylamine might be employed, particularly in reactions where a milder base is required to prevent side reactions. The choice between an inorganic base like potassium carbonate and an organic base such as triethylamine depends on factors like solubility, base strength, and the specific reaction mechanism.

Table 2: Examples of Catalysts/Bases in Organic Synthesis

| Catalyst/Base | Reaction Type |

|---|---|

| Potassium Hydroxide (KOH) | Saponification |

| Lithium Aluminum Hydride | Reduction |

Stoichiometric Ratios of Reagents

The molar ratio of reactants is a key factor that governs the efficiency and outcome of a chemical reaction. Using an excess of one reagent can drive a reaction to completion but may also lead to purification challenges. In a documented synthesis of a similar pyridyl ethanone (B97240), the molar ratio of a palladium acetate (B1210297) catalyst to its ligand was found to be optimal at 0.5, although a ratio of 2 was also viable. google.com For a different step in the same synthesis, specific molar equivalents of reagents like methanesulfonic acid (1.2 equiv.) and hydrogen peroxide (3 equiv.) were carefully measured to ensure the desired oxidation proceeded efficiently. google.com

Monitoring Reaction Progress (e.g., Thin Layer Chromatography)

Monitoring the progress of a reaction is crucial to determine its completion, identify the formation of byproducts, and decide the appropriate time for workup. Thin Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity and speed. nih.gov For instance, in the synthesis of radiolabeled compounds, Instant Thin Layer Chromatography (ITLC) is used to determine radiochemical purity. nih.gov The components of the reaction mixture are separated based on their affinity for the stationary phase (e.g., silica (B1680970) gel) versus the mobile phase (a solvent system), with spots visualized under UV light or by other methods. nih.govresearchgate.net This allows chemists to track the consumption of starting materials and the appearance of the product over time. researchgate.net

Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For 1-phenyl-2-(pyridin-4-yl)ethanone, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl and pyridinyl rings, as well as the methylene (B1212753) bridge connecting them. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.95-8.10 | m | |

| Pyridinyl-H (α to N) | 8.50-8.65 | m | |

| Pyridinyl-H (β to N) | 7.20-7.35 | m | |

| Methylene (-CH₂-) | 4.30-4.50 | s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The integration of these signals would confirm the ratio of protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195-200 |

| Phenyl-C (quaternary) | 135-140 |

| Phenyl-C (CH) | 128-134 |

| Pyridinyl-C (quaternary, α to N) | 150-155 |

| Pyridinyl-C (CH, α to N) | 148-152 |

| Pyridinyl-C (CH, β to N) | 123-127 |

| Methylene (-CH₂-) | 45-50 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu This would confirm the connectivity within the phenyl and pyridinyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. princeton.edu This can help to determine the three-dimensional conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the definitive assignment of both proton and carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com For instance, the methylene protons would show a correlation to the carbonyl carbon and the adjacent pyridinyl carbon, confirming the linkage between these fragments. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to deduce the elemental formula. nih.gov For this compound (C₁₃H₁₁NO), the expected monoisotopic mass is approximately 197.0841 g/mol . nih.gov HR-ESI-MS would typically show the protonated molecule [M+H]⁺ at an m/z of approximately 198.0913. uni.lu The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.09134 | 142.0 |

| [M+Na]⁺ | 220.07328 | 149.1 |

| [M-H]⁻ | 196.07678 | 147.1 |

| [M+NH₄]⁺ | 215.11788 | 159.4 |

| [M+K]⁺ | 236.04722 | 145.6 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov In a GC-MS analysis of this compound, the compound would first be separated from other components in the gas phase based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This hard ionization technique often causes fragmentation of the molecule.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 197), as well as a series of fragment ions. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragments for this compound would likely include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the pyridylmethyl cation (C₅H₄NCH₂⁺, m/z 92). The base peak, the most intense peak in the spectrum, for this compound is often the benzoyl cation at m/z 105. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

No detailed Infrared (IR) or Fourier Transform Infrared (FT-IR) spectra for this compound have been published in peer-reviewed scientific journals. While spectral databases may list the compound, they often lack the specific, experimentally-verified data necessary for a rigorous analysis of its vibrational modes. This information is crucial for identifying characteristic functional group frequencies, such as the carbonyl (C=O) stretch of the ketone and the various C-H and C=N vibrations associated with the phenyl and pyridinyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similarly, there is no available Ultraviolet-Visible (UV-Vis) spectroscopic data in the public scientific literature. This analysis would provide insight into the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with its aromatic rings and carbonyl group, which are fundamental to understanding its photophysical properties.

X-ray Crystallography

The most significant data gap is in the area of X-ray crystallography. A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

Single Crystal X-ray Diffraction

A search of the Cambridge Structural Database (CSD) and other crystallographic repositories yielded no results for the crystal structure of this compound. This indicates that the compound has likely not been successfully crystallized and analyzed by this method, or the results have not been deposited in public databases. Without this foundational data, critical information such as the crystal system, space group, and unit cell dimensions remains unknown.

Analysis of Bond Lengths, Dihedral Angles, and Torsion Angles

The precise measurement of bond lengths, dihedral angles, and torsion angles is contingent upon a solved crystal structure. As no such structure is available, a quantitative analysis of the molecule's internal geometry cannot be performed.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool that maps intermolecular interactions within a crystal lattice, based on the data from an X-ray diffraction experiment. The absence of a crystal structure for this compound precludes the possibility of performing this analysis. Consequently, a quantitative and visual understanding of the non-covalent interactions that govern its crystal packing is not possible.

Supramolecular Array Characterization

Characterization of the supramolecular array, which describes how individual molecules assemble into a larger, ordered structure through interactions like hydrogen bonding and π–π stacking, is also dependent on crystallographic data. Without it, a description of the solid-state packing of this compound would be purely speculative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. ajchem-a.com It is a popular approach for defining the structural and electronic properties of molecules. ajchem-a.com

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. ajchem-a.com A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. nih.govchemmethod.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These calculations demonstrate that charge transfer occurs within the molecule. nih.gov

Table 1: Theoretical Parameters for Molecular Reactivity

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital Energy | Indicates electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap suggests high reactivity; a large gap suggests high stability. nih.govchemmethod.com |

The energies of the frontier molecular orbitals are directly correlated with the redox properties of a molecule. The LUMO energy level is associated with the reduction potential (electron affinity), while the HOMO energy level corresponds to the oxidation potential (ionization potential). chemmethod.com A molecule with a lower LUMO energy is more easily reduced, and one with a higher HOMO energy is more easily oxidized. chemmethod.com The HOMO-LUMO gap is also an indicator of reducibility; a smaller gap can suggest that the molecule is more easily reduced. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a method used to predict the electronic absorption and emission spectra of molecules. researchgate.netresearchgate.net This approach calculates the energies of electronic transitions between different molecular orbitals. niscpr.res.in The calculated absorption spectra can be compared with experimental data obtained from UV-Vis spectrophotometry to validate the computational model. niscpr.res.in These calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions. niscpr.res.in For instance, studies on various organic molecules show that TD-DFT can effectively predict their UV-Vis absorption spectra. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.comnih.govchemrxiv.org The MEP map illustrates the charge distribution on the molecule's surface, using a color-coded scheme. researchgate.net

Red regions indicate negative electrostatic potential, representing electron-rich areas (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. researchgate.net

Blue regions denote positive electrostatic potential, highlighting electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For heterocyclic compounds, MEP analysis often identifies the nitrogen atoms of the pyridine (B92270) ring as potential binding sites for electrophilic attack due to their negative potential. ajchem-a.com The analysis can also pinpoint hydrogen atoms as sites for nucleophilic interactions. chemrxiv.org

Molecular Docking Studies for Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ceon.rs It is widely used in drug design to understand how a ligand, such as 1-Phenyl-2-(pyridin-4-yl)ethanone, might interact with the active site of a target protein. nih.gov

The process involves placing the ligand into the binding site of a receptor and calculating its binding affinity, typically expressed as a binding score in kcal/mol. researchgate.net A lower (more negative) binding score indicates a more favorable and stable interaction. researchgate.net These studies provide insights into the binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Prediction of ADMET Properties (e.g., LogP, PSA)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. Computational tools can estimate various physicochemical descriptors that influence a molecule's pharmacokinetic profile. ceon.rs For this compound, key predicted properties include the logarithm of the octanol-water partition coefficient (LogP) and the polar surface area (PSA).

LogP is a measure of a compound's lipophilicity, which affects its absorption and distribution.

PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Table 2: Predicted ADMET-related Properties for this compound

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| XLogP3 | 2.1 | XLogP3 3.0 | nih.gov |

| Polar Surface Area (PSA) | 30.0 Ų | Cactvs 3.4.8.18 | nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 | nih.gov |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 | nih.gov |

Solvent Effects on Activation Energy through Transition State Modeling

Theoretical investigations into the role of solvents in chemical reactions are crucial for understanding reaction mechanisms and predicting outcomes in different environments. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathway, identify the transition state, and calculate the associated activation energy. The solvent is often incorporated into these models either implicitly, as a continuous medium, or explicitly, by including individual solvent molecules.

For many organic reactions, the polarity and hydrogen-bonding capability of the solvent can significantly alter the energy of the reactants, products, and, most importantly, the transition state. A solvent that preferentially stabilizes the transition state relative to the reactants will lower the activation energy, thereby accelerating the reaction rate. Conversely, a solvent that destabilizes the transition state will increase the activation energy and slow the reaction.

However, a thorough search of scientific databases and computational chemistry literature did not yield any specific studies that have modeled a reaction involving this compound and calculated the activation energies in a range of solvents. While numerous studies have been conducted on the keto-enol tautomerism of other diketones and have provided valuable data on how solvents affect the stability of tautomers and the energy of the transition state for proton transfer, this specific compound has not been the subject of such an investigation.

Therefore, it is not possible to present detailed research findings or data tables on the solvent effects on the activation energy of this compound through transition state modeling at this time. This represents a clear opportunity for future computational research to elucidate the reaction kinetics of this compound in various solvent environments.

Biological Activity and Pharmacological Research

General Biological Activities of Related Compounds

Compounds structurally related to 1-Phenyl-2-(pyridin-4-yl)ethanone, particularly chalcones (1,3-diphenyl-2-propen-1-ones) containing a pyridine (B92270) moiety, are recognized for a wide spectrum of pharmacological activities. nih.govnih.gov These activities are attributed to the unique electronic and structural features conferred by the pyridine ring in combination with the α,β-unsaturated carbonyl system of the chalcone (B49325) backbone. nih.gov

Research has demonstrated that these related compounds possess significant biological properties, including:

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. nih.govnih.gov

Anticancer: Showing cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways. nih.gov

Antioxidant: Capable of scavenging free radicals. nih.gov

Other Activities: Studies have also reported antimalarial, antituberculosis, analgesic, anticonvulsant, and antidiabetic properties in various pyridine-chalcone derivatives. nih.gov

The versatility of the pyridine nucleus allows for its incorporation into diverse molecular frameworks, leading to compounds with improved therapeutic potential. nih.gov

Antimicrobial Properties

The search for new antimicrobial agents has led researchers to explore various synthetic compounds, including those with a pyridine core. Derivatives of phenyl-ethanone containing a pyridine ring have shown notable activity against clinically relevant pathogens.

Derivatives containing the pyridine structural motif have been evaluated against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Chalcones and other derivatives featuring a pyridine ring have demonstrated significant antibacterial action against S. aureus. nih.govnih.govnih.gov A study on pyridine chalcone derivatives identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with one derivative showing a minimum inhibitory concentration (MIC) as low as 4 μg/mL. nih.gov Other studies on heterocyclic chalcone analogues also reported strong activity against susceptible and resistant S. aureus strains. nih.gov

Escherichia coli : Synthesized chalcones based on an imidazo[1,2-a]pyridine (B132010) structure have shown clear potency against E. coli, with MIC values recorded at 32 μg/mL and 64 μg/mL. nih.gov Similarly, novel indole (B1671886) pyridine chalcone derivatives have exhibited moderate to good antibacterial activity against E. coli. nih.gov

Klebsiella pneumoniae : Research into indole pyridine chalcone derivatives has also confirmed their antimicrobial effect against Klebsiella pneumoniae, with all tested compounds showing a degree of activity. nih.gov

Table 1: Antibacterial Activity of Related Pyridine Derivatives

| Compound Class | Bacterium | Activity Noted | MIC Values (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridine Chalcones | Staphylococcus aureus (MRSA) | Good biological activity | 4 | nih.gov |

| Imidazo[1,2-a]pyridine Chalcones | Staphylococcus aureus | Obvious potency | 32-64 | nih.gov |

| Imidazo[1,2-a]pyridine Chalcones | Escherichia coli | Obvious potency | 32-64 | nih.gov |

| Indole Pyridine Chalcones | Escherichia coli | Moderate to good | Not specified | nih.gov |

| Indole Pyridine Chalcones | Klebsiella pneumoniae | Moderate to good | Not specified | nih.gov |

| Indole Pyridine Chalcones | Staphylococcus aureus | Moderate to good | Not specified | nih.gov |

The antifungal potential of pyridine derivatives has been investigated against several pathogenic yeast species from the Candida genus.

Candida albicans : Studies on novel indole pyridine based chalcones revealed that these compounds exhibit antifungal activity against C. albicans. nih.gov In another study, minor antifungal activity against C. albicans was noted for certain anabasine (B190304) and cytisine (B100878) derivatives containing pyridine fragments. epa.gov

Candida glabrata : Research on pyridine-derived thiosemicarbazones and their tin(IV) complexes showed a significant increase in antifungal activity against C. glabrata upon complexation. The activity of one complex was six times greater than the uncomplexed ligand. nih.gov

Candida parapsilosis : Novel benzothiepino[3,2-c]pyridine derivatives have been synthesized and evaluated for their antifungal properties, showing activity against clinical isolates of C. parapsilosis. nih.gov The same study on pyridine-derived thiosemicarbazones and their tin complexes also demonstrated a six-fold increase in activity against C. parapsilosis for one of the complexes. nih.gov

Table 2: Antifungal Activity of Related Pyridine Derivatives Against Candida Species

| Compound Class | Fungus | Activity Noted | Reference |

|---|---|---|---|

| Indole Pyridine Chalcones | Candida albicans | Moderate to good activity | nih.gov |

| Pyridine-derived Thiosemicarbazone Complexes | Candida glabrata | Six-fold increase in activity upon complexation | nih.gov |

| Pyridine-derived Thiosemicarbazone Complexes | Candida parapsilosis | Six-fold increase in activity upon complexation | nih.gov |

| Benzothiepino[3,2-c]pyridine Derivatives | Candida parapsilosis | Antifungal activity observed | nih.gov |

Anticancer Properties and Cytotoxic Effects

The pyridine scaffold is a key component in many compounds investigated for their potential as anticancer agents. Various derivatives have shown significant cytotoxic activity against a range of human cancer cell lines.

For instance, novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones, which are chalcone-like structures, were synthesized and evaluated for their in vitro cytotoxicity. One compound in this series displayed an IC50 value of 15.32 µM against the Caco-2 human colon adenocarcinoma cell line. researchgate.net

Another study focused on 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govnih.govtriazin-7-one and its isomer, which were evaluated by the National Cancer Institute (NCI). The results indicated that replacing a phenyl group with a pyrid-2-yl substituent enhanced cytotoxicity against most of the tested cancer cell lines. rsc.orgmdpi.com

Furthermore, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). nih.gov Similarly, H-spiro-pyridine derivatives have been identified as potent antiproliferative agents against HepG-2 and Caco-2 cell lines, with one derivative showing a lower IC50 value on Caco-2 cells than the standard drug Doxorubicin. nih.gov

Table 3: Cytotoxic Activity of Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazolyl-pyridinyl-propenones | Caco-2 (Colon) | 15.32 | researchgate.net |

| H-spiro-pyridine derivatives | Caco-2 (Colon) | 7.83 | nih.gov |

| H-spiro-pyridine derivatives | HepG-2 (Liver) | <10 | nih.gov |

| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon) | 23.8 | rsc.org |

| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung) | 60.1 | rsc.org |

Enzyme Inhibition Studies

The ability of pyridine-containing molecules to interact with and inhibit enzymes is a cornerstone of their therapeutic application, particularly in cancer research.

Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyridine derivatives have been successfully developed as potent kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition : Novel iron chelators based on a Phenyl-1-pyridin-2yl-ethanone (PPY) scaffold were found to inhibit HIV-1 transcription by modulating the activity of CDK2 and CDK9. nih.govnih.gov These chelators inhibited CDK2 activity and reduced the amount of the active CDK9/cyclin T1 complex, demonstrating a mechanism that could be relevant in other diseases where these kinases are implicated. nih.govnih.gov

VEGFR-2 Inhibition : Pyridine derivatives are a known class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a key tyrosine kinase receptor involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. By inhibiting this enzyme, these compounds can effectively cut off the blood supply to tumors. nih.gov H-spiro-pyridine derivatives have also been shown to inhibit both EGFR and VEGFR-2. nih.gov

PIM-1 Kinase Inhibition : Pyridine-quinoline hybrids have been designed as inhibitors of PIM-1 kinase, another important target in cancer therapy. Kinetic studies revealed that these compounds can act as competitive or mixed competitive/non-competitive inhibitors of the PIM-1 enzyme.

Bcr-Abl Tyrosine-Kinase Inhibition : The development of Bcr-Abl tyrosine-kinase inhibitors, such as Nilotinib (a phenylamino-pyrimidine derivative), has revolutionized the treatment of chronic myelogenous leukemia (CML). These drugs bind to the kinase domain of the Bcr-Abl oncoprotein, blocking its catalytic activity.

MCR-1 Inhibitors

The emergence of the mobile colistin (B93849) resistance gene (mcr-1) presents a significant threat to global public health, as it confers resistance to polymyxins, a class of last-resort antibiotics. nih.gov This has spurred research into inhibitors of the MCR-1 enzyme, which is responsible for this resistance mechanism.

Research has identified derivatives of 1-phenyl-2-(phenylamino)ethanone, a structure closely related to this compound, as potent inhibitors of the MCR-1 enzyme. nih.gov A study initiated through virtual screening identified a racemic compound with this core structure as a potential MCR-1 inhibitor. Subsequent synthesis and in vitro evaluation of a series of its derivatives demonstrated their ability to restore the efficacy of colistin against MCR-1 producing bacteria. nih.gov Notably, certain derivatives, in combination with colistin, could completely suppress the growth of bacteria expressing the mcr-1 gene. nih.gov These findings highlight the potential of the 1-phenylethanone scaffold as a basis for developing adjuvants to overcome critical antibiotic resistance. nih.gov

Brassinosteroid Biosynthesis Inhibition

Brassinosteroids (BRs) are a class of polyhydroxysteroid plant hormones that regulate various aspects of plant growth and development. nih.govnih.gov Consequently, inhibitors of their biosynthesis are valuable tools for both research and potential agricultural applications. nih.govdntb.gov.ua

While direct research linking this compound to brassinosteroid biosynthesis inhibition is not prominent in the reviewed literature, the closely related intermediate, 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone, has been synthesized as a precursor for creating potent BR biosynthesis inhibitors. nih.gov This suggests that the 1-phenylethanone moiety can be a component of molecules designed to target this pathway. The primary mechanism of many known BR biosynthesis inhibitors involves the inhibition of cytochrome P450 enzymes, such as DWARF4, which are crucial for the hydroxylation steps in the BR synthesis pathway. nih.gov

Structure-Activity Relationship (SAR) Studies

Elucidating Critical Structural Elements for Activity

For MCR-1 inhibition, studies on 1-phenyl-2-(phenylamino)ethanone derivatives have begun to map the critical structural features. Molecular docking studies suggest that the core scaffold fits well within the enzyme's active site cavity. nih.gov Key interactions, such as hydrogen bonds with residues like Glu246 and Thr285, appear to be crucial for inhibitory activity. nih.gov The general structure, comprising a phenyl group and a ketone, connected via a methylene (B1212753) bridge to a substituted nitrogen-containing ring system, forms the essential backbone for this biological activity. nih.gov

Influence of Substituent Variation on Biological Potency

The biological potency of the 1-phenyl-2-(phenylamino)ethanone scaffold against MCR-1 is highly dependent on the substituents on the phenylamino (B1219803) ring. A systematic study of 26 derivatives revealed that the nature and position of these substituents significantly modulate inhibitory activity. nih.gov

For instance, derivatives with specific halogen substitutions or other functional groups on the phenylamino moiety showed enhanced potency compared to the initial lead compound. The data from these studies allow for the creation of detailed structure-activity relationship models to guide further optimization. nih.gov

In the context of brassinosteroid biosynthesis inhibition, studies on other inhibitor classes, such as triazole derivatives, have shown that substitutions on the aromatic rings significantly affect potency. For example, a 4-chlorophenyl group was found to be a highly potent substituent in one series of inhibitors, whereas a bulky biphenyl (B1667301) group had a negative effect. nih.gov

Pharmacophore Modeling and Lead Compound Optimization

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.netresearchgate.net This approach is instrumental in virtual screening and lead optimization.

For MCR-1 inhibitors based on the 1-phenyl-2-(phenylamino)ethanone scaffold, the initial lead compound was identified through virtual screening. nih.gov Further optimization involved synthesizing derivatives and evaluating them through cell-based and enzymatic assays. Molecular docking studies of the most potent compounds, 6p and 6q , revealed their binding modes within the MCR-1 active site. These compounds were shown to occupy the enzyme's cavity, forming key hydrogen bonds, which provides a rational basis for their activity and for the design of future, more potent inhibitors. nih.gov

In Vitro and In Vivo Assays for Biological Evaluation

A variety of assays are employed to evaluate the biological activity of compounds like this compound and its derivatives.

For assessing MCR-1 inhibition, a common in vitro approach is a cell-based assay using an E. coli strain engineered to express the mcr-1 gene. The assay measures the minimum inhibitory concentration (MIC) of an antibiotic like colistin in the presence and absence of the inhibitor to determine if the inhibitor can restore susceptibility. nih.gov Furthermore, direct enzymatic assays are used to confirm that the compound targets the MCR-1 protein. This can involve a purified MCR-1 enzyme and a fluorescently labeled substrate, allowing for the measurement of enzymatic activity inhibition. nih.gov

To evaluate brassinosteroid biosynthesis inhibition, several in vivo plant-based assays are standard. The Arabidopsis thaliana hypocotyl elongation assay is frequently used, where the inhibition of hypocotyl (embryonic stem) growth in the dark is a characteristic phenotype of BR deficiency. nih.govnih.gov The rice lamina inclination test is another sensitive bioassay that measures the angle of bending between the leaf blade and sheath, a response promoted by BRs. mdpi.commdpi.com For in vitro evaluation, assays can be performed using purified recombinant enzymes from the BR biosynthetic pathway, such as CYP90D1, to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity. nih.gov

Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Molecules

The structure of 1-Phenyl-2-(pyridin-4-yl)ethanone makes it an excellent starting point for the synthesis of more complex molecules. Its reactive ketone group and the presence of two distinct aromatic rings allow for a wide array of chemical transformations. Researchers have utilized this and structurally similar compounds as foundational elements for constructing larger, more elaborate molecular frameworks.

For instance, related pyridinyl ethanone (B97240) structures serve as crucial intermediates in the synthesis of pharmaceuticals. A notable example is the synthesis of Etoricoxib, a COX-2 inhibitor, which involves an intermediate structurally analogous to this compound, specifically 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.com This demonstrates how the core phenyl-ethanone-pyridine motif is a key building block for medicinally relevant compounds. Furthermore, the versatility of this structure is highlighted in its use to create complex cyclic systems, such as the synthesis of 1-phenyl-2-(pyridin-4-yl)-cyclopentene from a related pentanone, showcasing its utility in building diverse carbon skeletons. lookchem.com The ability to serve as a precursor for such varied and complex molecules underscores its importance as a versatile building block in synthetic chemistry. mdpi.comresearchgate.net

Intermediate in the Synthesis of Various Pyridinyl Derivatives

Beyond its role as a general building block, this compound is a key intermediate specifically for creating a wide range of pyridinyl derivatives. The pyridine (B92270) ring can be modified, and the ketone functionality allows for reactions like condensation, reduction, and cyclization, leading to a diverse library of new pyridine-containing compounds.

Research has shown that analogous ethanone structures can be used to synthesize complex heterocyclic systems like pyrimidine-4-yl-ethanol derivatives. tandfonline.com These syntheses often involve multi-step reactions where the ethanone part of the molecule is transformed to build new rings attached to the existing pyridine structure. Such synthetic routes are crucial for discovering novel compounds with potential biological activity, including farnesyltransferase inhibitors, which have been developed from 1H-pyridin-2-one derivatives. nih.gov The compound's role as a precursor extends to the formation of various substituted pyridones and other heterocyclic systems, which are of significant interest in medicinal chemistry and drug design. mdpi.comresearchgate.net

Catalytic Applications

Derivatives of this compound are instrumental in the field of catalysis, where they are used to form ligands for metal complexes that drive important chemical transformations.

A significant application of this compound derivatives is in the synthesis of chiral catalysts for asymmetric reactions. The ketone can be reacted with a chiral amine to form a chiral pyridyl imine. This imine then acts as a ligand that coordinates with an iron(II) salt to create a chiral Fe(II) complex. proquest.com

These iron complexes have proven to be active catalysts in the transfer hydrogenation of ketones. bohrium.combohrium.com This reaction is a cost-effective and efficient method for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. bohrium.com The catalytic activity of these Fe(II) complexes is influenced by several factors, including the specific structure of the pyridyl-imine ligand, the catalyst loading, and the type of base used in the reaction. bohrium.com While initial studies have shown high conversion rates (89-98%) for substrates like acetophenone (B1666503), the enantiomeric excess (a measure of the chirality of the product) has been low. proquest.combohrium.com Research indicates that the active catalytic species may involve both homogeneous Fe(II) intermediates and Fe(0) nanoparticles formed during the reaction. proquest.combohrium.comacs.org

Table 1: Performance of Chiral Pyridyl Imine Fe(II) Complexes in Transfer Hydrogenation

| Catalyst Component | Reaction | Substrate | Conversion/Yield | Key Finding |

| Chiral (pyridyl)imine Fe(II) complexes | Asymmetric Transfer Hydrogenation | Ketones | Moderate catalytic activities | Catalytic activity is regulated by the metal complex, substrate, and reaction conditions. proquest.com |

| (Pyridyl)imine Fe(II) complexes (Fe1-Fe4) | Transfer Hydrogenation | Acetophenone | 89% - 98% conversion | Catalytic activities are affected by ligand architecture, catalyst loading, and base identity. bohrium.com |

| (Pyridyl)imine Fe(II) complexes (Fe1-Fe6) | Transfer Hydrogenation | Ketones | Average yields of about 85% | Ligand architecture and reaction conditions influence catalytic activities. bohrium.comresearchgate.net |

The pyridine-phenyl structural motif found in this compound is valuable for designing ligands for other transition metal catalysts. Specifically, pyridinyl-containing ligands are used to synthesize organometallic iridium complexes that are highly effective in catalysis. rsc.org

These iridium complexes, often featuring pincer-type ligands (e.g., NCP or PCP ligands), show significant activity in the catalytic dehydrogenation of alkanes. rsc.orgnih.govosti.gov This reaction converts simple alkanes into more valuable olefins (alkenes), which are fundamental feedstocks in the chemical industry. osti.govunc.edu The process typically occurs under relatively mild conditions and can exhibit high regioselectivity, for example, in the formation of α-olefins from linear alkanes. nih.gov The catalyst functions by facilitating a proton-coupled electron transfer mechanism, using an oxidant and a base to accept the protons and electrons from the alkane. osti.govunc.edu The iridium center, supported by the pyridinyl-containing ligand, is crucial for activating the strong C-H bonds in alkanes. rsc.orgresearchgate.net

Table 2: Iridium Complexes in Catalytic Dehydrogenation

| Catalyst System | Ligand Type | Reaction | Application |

| Iridium complexes | NCP pincer ligands with pyridine arms | Alkane Dehydrogenation | Shows good catalytic activity for converting alkanes to olefins. rsc.org |

| Iridium pincer complex | PSCOP-pincer ligand | Transfer Dehydrogenation | Highly active for dehydrogenation of cyclic and linear alkanes to form α-olefins. nih.gov |

| Pincer-ligated iridium complexes | PCP-pincer ligands | Alkane Dehydrogenation | Achieves dehydrogenation via proton-coupled electron transfer using oxidants and bases. osti.govunc.edu |

Development of New Materials

The versatility of this compound as a synthetic building block extends to the development of new materials with tailored properties. Its derivatives, particularly heterocyclic structures like 3,4-dihydro-2(1H)-pyridones, are used as precursors for molecules with specific biological functions. mdpi.comresearchgate.net These functions can include acting as Rho-kinase inhibitors or P2X7 receptor antagonists, positioning them as a class of new biomaterials. researchgate.net The ability to readily synthesize a variety of derivatives from this core structure allows for the systematic exploration of structure-activity relationships, which is fundamental to the design of new functional materials in fields ranging from medicine to electronics.

Analytical Methodologies for Research Scale Batches

High-Performance Liquid Chromatography (HPLC) for Purity and Pharmacokinetic Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of 1-phenyl-2-(pyridin-4-yl)ethanone and for conducting pharmacokinetic (PK) studies. HPLC methods allow for the separation, identification, and quantification of the compound in a mixture.

For purity analysis, a typical HPLC setup would involve a C18 reversed-phase column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. In some cases, HPLC has been used to assess the purity of related structures, achieving purities of 94.4% and higher. google.com

In the context of pharmacokinetic studies, HPLC is employed to measure the concentration of this compound and its metabolites in biological matrices like plasma, serum, or urine over time. nih.gov This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov The development of a sensitive and specific HPLC method is a prerequisite for accurate PK analysis. This often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the complex biological matrix before injection into the HPLC system. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value/Type |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Column Chromatography for Separation and Purification

Column chromatography is an indispensable technique for the purification of this compound on a research scale, particularly after its synthesis. This method separates compounds based on their differential adsorption to a stationary phase.

For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds. The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel column. A carefully selected mobile phase, or eluent, is then passed through the column. The choice of eluent is critical; a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is often gradually increased to facilitate the elution of compounds with increasing polarity. In a documented purification of a related compound, flash column chromatography on silica gel using 15% ethyl acetate in petroleum ether as the eluent was successful. nih.gov

Fractions are collected as the eluent exits the column and are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired product. The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified this compound.

Table 2: Typical Column Chromatography System

| Component | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase System | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10:1 to 1:1) |

| Loading Technique | Dry loading with silica gel or direct liquid loading |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization |

Recrystallization for Purity Enhancement

Recrystallization is a powerful and economical technique for enhancing the purity of solid organic compounds like this compound. The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures. Common solvents for the recrystallization of polar organic compounds include ethanol, methanol, acetone (B3395972), and ethyl acetate, or mixtures thereof. For instance, in the synthesis of a structurally similar compound, acetone was used as the recrystallization solvent. google.com In another case, a raw product was dissolved in dichloromethane (B109758) and then subjected to purification steps. google.com

The process involves dissolving the crude this compound in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique extensively used to monitor the progress of chemical reactions, including the synthesis of this compound. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. thieme.de

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable developing solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase.

For monitoring the synthesis of this compound, a mobile phase consisting of a mixture of ethyl acetate and petroleum ether is often effective. nih.gov After the solvent has reached a certain height, the plate is removed, dried, and the separated spots are visualized, typically under UV light, as aromatic compounds like this compound are UV-active. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. acs.org By comparing the Rf (retention factor) values of the spots with those of the starting materials and the expected product, a chemist can effectively track the reaction to completion. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.